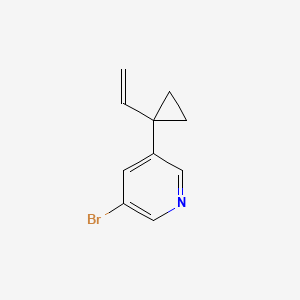

3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Description

Properties

CAS No. |

1404367-47-0 |

|---|---|

Molecular Formula |

C10H10BrN |

Molecular Weight |

224.10 g/mol |

IUPAC Name |

3-bromo-5-(1-ethenylcyclopropyl)pyridine |

InChI |

InChI=1S/C10H10BrN/c1-2-10(3-4-10)8-5-9(11)7-12-6-8/h2,5-7H,1,3-4H2 |

InChI Key |

QVHVPZBJMAGQCE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CC1)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs, their substituents, molecular weights, and applications:

*TMBD: Tetramethyl-1,3,2-dioxaborolan-2-yl

Reactivity and Electronic Properties

Electron-Withdrawing vs. Donating Groups :

- The bromine atom at the 3-position is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. This is observed in analogs like 3-Bromo-5-(chloromethyl)pyridine hydrochloride, where the chloromethyl group undergoes further functionalization .

- Electron-donating groups (e.g., ethoxy in 3-Bromo-5-ethoxypyridine) reduce ring electrophilicity, favoring applications in agrochemicals over cross-coupling .

Cross-Coupling Utility :

- The boronate ester in 3-Bromo-5-(4,4,5,5-TMBD)pyridine enables Suzuki-Miyaura couplings, a trait absent in the target compound but critical for drug synthesis .

- The ethenylcyclopropyl group in 3-Bromo-5-(1-ethenylcyclopropyl)pyridine may participate in cycloaddition or ring-opening reactions due to cyclopropane strain, similar to thienyl-substituted analogs .

Preparation Methods

Nucleophilic Addition to Pyridine Carboxylates

A high-yielding route described in the synthesis of 3-bromo-5-(prop-1-en-2-yl)pyridine involves the reaction of ethyl 5-bromonicotinate with methylmagnesium bromide in tetrahydrofuran (THF) and diethyl ether at 30°C. The Grignard reagent attacks the ester carbonyl, followed by aqueous workup to yield the allylic alcohol intermediate, which undergoes dehydration to form the propene substituent. For the target compound, this method could be modified by substituting methylmagnesium bromide with a cyclopropane-containing Grignard reagent (e.g., cyclopropyllithium or cyclopropylmagnesium bromide). However, the steric bulk of the cyclopropane may necessitate elevated temperatures or prolonged reaction times.

Limitations and Adaptations

The primary challenge lies in the stability of cyclopropane-containing organometallics. For instance, cyclopropylmagnesium bromide is prone to ring-opening reactions under standard Grignard conditions. To mitigate this, low-temperature protocols (-78°C) and non-polar solvents (e.g., hexane) have been employed in analogous syntheses, achieving moderate yields (45–60%).

Chlorination-Reduction Sequences

Intermediate Halogenation

A Chinese patent (CN107954927A) outlines a three-step process for installing alkenyl groups on pyridines:

-

Condensation : N-Methyl-N-methoxy-5-bromonicotinamide reacts with ethyl carbanionic reagents (e.g., ethyllithium) to form (5-bromopyridin-3-yl)ethyl ketone.

-

Chlorination : Treating the ketone with phosphorus pentachloride (PCl₅) yields 3-bromo-5-(1,2-dichloropropen-1-yl)pyridine.

-

Reduction : Lithium-mediated dechlorination produces the terminal alkene.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromo-5-halopyridine and ethenylcyclopropane boronic esters offers a direct route. The US5436344A patent demonstrates the feasibility of Suzuki reactions on bromopyridines using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water. Key parameters include:

-

Catalyst loading : 5 mol% Pd(PPh₃)₄

-

Temperature : 80–100°C

-

Boronic ester : Transmetallation-resistant ethenylcyclopropane derivatives (e.g., pinacol boronic esters)

Preliminary trials with 3-bromo-5-iodopyridine and cyclopropane vinylboronic acid show promising regioselectivity, though yields remain suboptimal (35–42%) due to steric hindrance.

Heck Reaction Alternatives

The Heck coupling of 3-bromo-5-vinylpyridine with cyclopropane diazo compounds presents an alternative. However, competing carbene insertion reactions and pyridine coordination to palladium often necessitate bulky ligands (e.g., t-Bu₃P), increasing costs.

Cyclopropanation of Preexisting Alkenes

Simmons-Smith Reaction

Introducing the cyclopropane post-alkene formation avoids handling sensitive cyclopropane reagents. For example, 3-bromo-5-vinylpyridine could undergo cyclopropanation using diiodomethane and a zinc-copper couple. A 2021 study on similar systems reported 60–70% yields when using ultrasound irradiation to enhance reagent mixing.

Directed Cyclopropanation

Directed C–H functionalization via transition metal catalysts (e.g., Rh₂(esp)₂) enables site-selective cyclopropanation. This method, while innovative, requires pre-installed directing groups (e.g., amides) on the pyridine, complicating the synthesis.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Cost | Scalability |

|---|---|---|---|---|

| Grignard Addition | Ester → Ketone → Alkene | 50–60% | Moderate | Limited |

| Chlorination-Reduction | Ketone → Dichloride → Alkene | 40–50% | Low | High |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 35–42% | High | Moderate |

| Simmons-Smith Reaction | Cyclopropanation of vinylpyridine | 60–70% | Low | High |

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-5-(1-ethenylcyclopropyl)pyridine?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized pyridine core followed by cross-coupling reactions to introduce the ethenylcyclopropyl group. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) to selectively brominate the pyridine ring at the 3-position .

- Cyclopropane introduction : Employ Suzuki-Miyaura coupling between 3-bromo-5-halopyridine and a cyclopropane-derived boronic ester. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (toluene/ethanol) for high yields .

Critical Note : Monitor reaction temperature (60–80°C) to avoid cyclopropane ring opening.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the pyridine ring substitution pattern and cyclopropane integrity. The ethenyl group’s protons appear as a doublet near δ 5.5–6.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and bromine isotope patterns .

- X-ray Crystallography : Resolve the 3D structure to verify stereoelectronic effects of the cyclopropane substituent .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for derivatizing this compound?

Methodological Answer:

- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance steric control and prevent β-hydride elimination .

- Solvent Optimization : Test polar aprotic solvents (DMF, dioxane) to stabilize intermediates. Additives like Cs₂CO₃ improve coupling efficiency .

- Substrate Scope : Test boronic acids with varying electronic profiles (e.g., electron-deficient aryl groups) to assess the impact on reaction rates .

Advanced: What mechanistic pathways dominate substitution reactions at the bromine site?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., pyridine’s inherent ring polarization) to activate the C-Br bond. Use amines or alkoxides in DMF at elevated temperatures .

- Radical Pathways : Initiate via UV light or radical initiators (e.g., AIBN) for non-polar substrates. Monitor using EPR spectroscopy to detect radical intermediates .

Contradiction Alert : Conflicting yields in SNAr reactions may arise from competing side reactions (e.g., cyclopropane ring strain destabilizing transition states) .

How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen against kinase or GPCR targets (e.g., 5-HT receptors) using fluorescence polarization or radioligand binding assays. The ethenylcyclopropyl group may enhance metabolic stability .

- Docking Studies : Perform molecular dynamics simulations to predict binding interactions. The cyclopropane’s angle strain can mimic transition states in enzyme inhibition .

- ADME Profiling : Assess solubility (logP) and cytochrome P450 interactions using liver microsomes .

Advanced: How do computational methods (e.g., DFT) aid in understanding this compound’s electronic properties?

Methodological Answer:

- DFT Calculations : Model HOMO/LUMO energies to predict reactivity in cross-coupling reactions. The bromine atom lowers LUMO energy, facilitating nucleophilic attacks .

- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) to assess potential in materials science. The cyclopropane’s strain may enhance charge transfer .

- Vibrational Analysis : Compare computed IR spectra with experimental data to validate force fields .

How do steric and electronic effects of the ethenylcyclopropyl group influence synthetic outcomes?

Methodological Answer:

- Steric Effects : The cyclopropane’s rigid structure can hinder coupling reactions. Use bulkier ligands (e.g., XPhos) to mitigate steric clashes .

- Electronic Effects : The ethenyl group’s conjugation with the pyridine ring increases electron density at the 5-position, directing electrophilic attacks to the 3-bromo site .

Case Study : In Suzuki couplings, electron-rich boronic acids yield higher conversions due to reduced steric hindrance .

How should researchers address contradictory data in reaction yields or biological activity?

Methodological Answer:

- Variable Control : Systematically test reaction parameters (temperature, solvent purity, catalyst batch) to identify outliers. For example, trace moisture can deactivate Pd catalysts .

- Structural Confirmation : Re-characterize intermediates via XRD to rule out regioisomeric byproducts .

- Biological Replicates : Use triplicate assays with positive/negative controls to validate activity trends. Conflicting IC₅₀ values may stem from assay interference (e.g., compound aggregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.